molecular formula C10H9ClIN3 B13543951 4-Chloro-1-(4-iodobenzyl)-1h-pyrazol-3-amine

4-Chloro-1-(4-iodobenzyl)-1h-pyrazol-3-amine

Cat. No.: B13543951
M. Wt: 333.55 g/mol
InChI Key: UBYIIDZUENCIFL-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a chloro group, an iodobenzyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-iodobenzyl bromide, which is then reacted with 4-chloro-1H-pyrazole-3-amine under specific conditions to yield the target compound.

  • Preparation of 4-Iodobenzyl Bromide

      Starting Material: 4-Iodotoluene

      Reagents: N-Bromosuccinimide (NBS), benzoyl peroxide

      Conditions: Reflux in carbon tetrachloride (CCl₄)

      :

      Reaction: C7H7I+NBSC7H6BrI+HBr\text{C}_7\text{H}_7\text{I} + \text{NBS} \rightarrow \text{C}_7\text{H}_6\text{BrI} + \text{HBr} C7​H7​I+NBS→C7​H6​BrI+HBr

  • Coupling Reaction

      Starting Material: 4-Iodobenzyl bromide

      Reagents: 4-Chloro-1H-pyrazole-3-amine, base (e.g., potassium carbonate)

      Conditions: Solvent (e.g., dimethylformamide), elevated temperature

      :

      Reaction: C7H6BrI+C3H3ClN2H2C10H8ClIN2+HBr\text{C}_7\text{H}_6\text{BrI} + \text{C}_3\text{H}_3\text{ClN}_2\text{H}_2 \rightarrow \text{C}_{10}\text{H}_8\text{ClIN}_2 + \text{HBr} C7​H6​BrI+C3​H3​ClN2​H2​→C10​H8​ClIN2​+HBr

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The pyrazole ring can be involved in redox reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chloro or iodo groups.

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of halogenated pyrazoles on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and iodo groups can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole-3-amine: Lacks the iodobenzyl group, making it less bulky and potentially less reactive.

    4-Iodo-1H-pyrazole-3-amine: Lacks the chloro group, which may affect its binding properties and reactivity.

    1-(4-Iodobenzyl)-1H-pyrazole-3-amine: Lacks the chloro group, similar to the previous compound but with the iodobenzyl group intact.

Uniqueness

4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is unique due to the presence of both chloro and iodobenzyl groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is a synthetic compound characterized by its unique pyrazole ring structure, which incorporates both chlorine and iodine substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula for this compound is C_10H_8ClI N_3, with a molecular weight of approximately 225.65 g/mol. The presence of halogen atoms enhances its reactivity and potential interactions with biological macromolecules, such as proteins and nucleic acids.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant binding affinity to androgen receptors, which may indicate a mechanism for its anticancer activity. This interaction could be pivotal in the treatment of hormone-dependent cancers, such as prostate cancer. Further research is necessary to elucidate the specific pathways through which this compound exerts its effects.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like diclofenac . The structure-activity relationship (SAR) studies indicate that modifications in the substituents can significantly influence the anti-inflammatory potency of pyrazole derivatives.

Case Studies

  • In Vitro Studies : A series of pyrazole derivatives were synthesized and screened for their COX inhibitory activity. Compounds similar to this compound exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating potent anti-inflammatory activity .
  • Animal Models : In vivo studies involving carrageenan-induced edema models demonstrated that certain pyrazole derivatives possess significant analgesic and anti-inflammatory effects, with some showing superior efficacy compared to traditional NSAIDs .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer (AR binding)TBD
Pyrazole Derivative AAnti-inflammatory (COX-2)0.02
Pyrazole Derivative BAnti-inflammatory (COX-2)0.04

Properties

Molecular Formula

C10H9ClIN3

Molecular Weight

333.55 g/mol

IUPAC Name

4-chloro-1-[(4-iodophenyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H9ClIN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14)

InChI Key

UBYIIDZUENCIFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)I

Origin of Product

United States

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